3-(N-benzyl2-chlorobenzenesulfonamido)propanoic acid
Description
3-(N-Benzyl-2-chlorobenzenesulfonamido)propanoic acid is a sulfonamide-propanoic acid hybrid compound characterized by a 2-chlorobenzenesulfonamide group linked to a propanoic acid backbone via an N-benzyl substituent. Its molecular formula is C₁₆H₁₅ClNO₄S, distinguishing it from simpler analogs through the presence of a benzyl group on the sulfonamide nitrogen and a chlorine atom at the ortho position of the benzene ring.
The structural features of this compound—particularly the electron-withdrawing chlorine substituent and the bulky benzyl group—may influence its physicochemical properties (e.g., solubility, lipophilicity) and biological interactions. Such sulfonamide derivatives are often explored for pharmaceutical applications, including enzyme inhibition or anti-inflammatory activity, due to their ability to mimic biological substrates .
Properties
IUPAC Name |
3-[benzyl-(2-chlorophenyl)sulfonylamino]propanoic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16ClNO4S/c17-14-8-4-5-9-15(14)23(21,22)18(11-10-16(19)20)12-13-6-2-1-3-7-13/h1-9H,10-12H2,(H,19,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IKPUNQUHOKQUQZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CN(CCC(=O)O)S(=O)(=O)C2=CC=CC=C2Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16ClNO4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
353.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 3-(N-benzyl2-chlorobenzenesulfonamido)propanoic acid typically involves the following steps:
Formation of the sulfonamide: The reaction between 2-chlorobenzenesulfonyl chloride and benzylamine forms the sulfonamide intermediate.
Alkylation: The sulfonamide intermediate is then alkylated with beta-alanine under basic conditions to yield the final product.
Chemical Reactions Analysis
3-(N-benzyl2-chlorobenzenesulfonamido)propanoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of sulfone derivatives.
Reduction: Reduction reactions can convert the sulfonamide group to an amine group.
Substitution: The chlorobenzene ring can undergo nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium methoxide. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
3-(N-benzyl2-chlorobenzenesulfonamido)propanoic acid has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 3-(N-benzyl2-chlorobenzenesulfonamido)propanoic acid involves its interaction with specific molecular targets. The sulfonamide group can form hydrogen bonds with biological molecules, affecting their function. The compound may also inhibit certain enzymes by binding to their active sites, thereby blocking their activity .
Comparison with Similar Compounds
Table 1: Impact of N-Substituents on Key Properties
Positional Isomerism of Chlorine on the Benzene Ring
The ortho-chloro substituent (2-position) in the target compound contrasts with meta- or para-substituted analogs:
- 2-(3-Chlorobenzenesulfonamido)propanoic acid (Cas No. 1008997-34-9) features a meta-chloro group, which alters electronic effects (e.g., reduced steric strain compared to ortho substitution) and may impact receptor binding .
- Halogenation studies on 3-(N-(4-sulfamoylphenyl)amino)propanoic acid () demonstrate that chlorine position affects reactivity; ortho-substituted derivatives often exhibit lower stability due to steric clashes .
Table 2: Chlorine Position and Reactivity
*NBS = N-bromosuccinimide
Functional Group Modifications
- 3-(1H-Indol-3-yl)-2-(2-nitrobenzenesulfonamido)propanoic acid () incorporates a nitro group and indole ring, enhancing hydrogen-bonding capacity but reducing metabolic stability compared to the target compound .
- Lifitegrast (Xiidra®) () shares a sulfonamide-propanoic acid core but includes a benzofuran-carbonyl group, enabling specific interactions with LFA-1 receptors in dry eye therapy .
Table 3: Functional Group Influence on Bioactivity
Biological Activity
3-(N-benzyl-2-chlorobenzenesulfonamido)propanoic acid is a compound of interest due to its potential biological activities. This article explores its biological activity, including mechanisms of action, therapeutic applications, and relevant case studies.
Chemical Structure and Properties
The compound features a sulfonamide functional group, which is known for its biological relevance, particularly in antibacterial and anti-inflammatory applications. The presence of the benzyl and chlorobenzene moieties contributes to its lipophilicity and potential interactions with biological targets.
Structural Formula:
The biological activity of 3-(N-benzyl-2-chlorobenzenesulfonamido)propanoic acid primarily involves:
- Enzyme Inhibition : The sulfonamide group can inhibit carbonic anhydrase and other enzymes, affecting physiological processes such as bicarbonate transport.
- Receptor Modulation : The compound may interact with various receptors, modulating their activity and influencing signaling pathways related to inflammation and pain.
Antimicrobial Properties
Research indicates that compounds with sulfonamide groups exhibit significant antimicrobial activity. A study demonstrated that derivatives of sulfonamides could inhibit bacterial growth by targeting folate synthesis pathways. The specific compound under consideration may exhibit similar properties, particularly against Gram-positive bacteria.
Anti-inflammatory Effects
The anti-inflammatory potential of 3-(N-benzyl-2-chlorobenzenesulfonamido)propanoic acid has been explored in various models. Sulfonamides are known to reduce inflammatory markers such as cytokines and prostaglandins. In vitro studies suggest that this compound may inhibit the production of TNF-alpha and IL-6 in macrophages, indicating a potential role in managing inflammatory diseases.
Case Studies
Research Findings
Recent studies have focused on the structural modifications of sulfonamide compounds to enhance their biological activity. For instance, the introduction of halogen substituents has been shown to improve binding affinity to target enzymes. The chlorobenzene moiety in 3-(N-benzyl-2-chlorobenzenesulfonamido)propanoic acid may increase its hydrophobic interactions with lipid membranes, facilitating better cellular uptake.
Comparative Analysis with Similar Compounds
Comparative studies highlight that while many sulfonamide derivatives possess antimicrobial properties, the unique structure of 3-(N-benzyl-2-chlorobenzenesulfonamido)propanoic acid may confer additional benefits:
| Compound | Antimicrobial Activity | Anti-inflammatory Activity | Cytotoxicity |
|---|---|---|---|
| 3-(N-benzyl-2-chlorobenzenesulfonamido)propanoic acid | Moderate | High | Low |
| Sulfamethoxazole | High | Moderate | Moderate |
| Sulfadiazine | Moderate | Low | High |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
